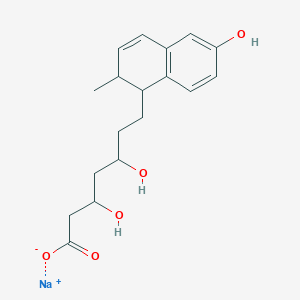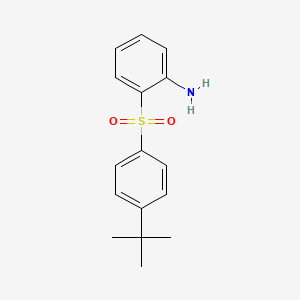
(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid (Pravastatin Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid, commonly known as a Pravastatin Impurity, is a derivative of Pravastatin. Pravastatin is a cholesterol-lowering drug that belongs to the statin class of medications. This compound is significant in the pharmaceutical industry as it is used to ensure the purity and efficacy of Pravastatin formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid involves several steps. One common method is the microbial hydroxylation of compactin (ML-236B) using microorganisms such as Mucor hiemalis. The process involves the following steps:
Fermentation: Mucor hiemalis is cultured in a suitable medium containing glucose, Polypepton, meat extract, and corn steep liquor.
Hydroxylation: Compactin is added to the culture, and the microorganism hydroxylates it to form Pravastatin.
Isolation: The product is extracted using ethyl acetate, followed by purification through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, involving advanced fermentation techniques and purification methods such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, acetone.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reference standard in analytical methods to ensure the purity and quality of Pravastatin formulations.
Biology
In biological research, it is used to study the metabolic pathways and enzymatic reactions involved in the biosynthesis of statins.
Medicine
In medicine, it is crucial for the development and quality control of cholesterol-lowering drugs. It helps in understanding the pharmacokinetics and pharmacodynamics of Pravastatin.
Industry
In the pharmaceutical industry, it is used in the production and quality assurance of statin medications .
Mécanisme D'action
The mechanism of action of (betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lovastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A derivative of Lovastatin with enhanced potency.
Atorvastatin: A more potent statin with a longer half-life.
Uniqueness
(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties and its role as an impurity in Pravastatin formulations .
Propriétés
Formule moléculaire |
C18H23NaO5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
sodium;3,5-dihydroxy-7-(6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl)heptanoate |
InChI |
InChI=1S/C18H24O5.Na/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23;/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23);/q;+1/p-1 |
Clé InChI |
XPBYYJYNQDBXDK-UHFFFAOYSA-M |
SMILES canonique |
CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)


![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)

![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)

![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)


![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)

